
PYR6
概要
準備方法
合成経路と反応条件
Pyr6の合成は、コアのピラゾール構造の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。
ピラゾール環の形成: これは通常、ヒドラジンと1,3-ジケトンの反応によって達成されます。
トリフルオロメチル基の導入: このステップには、トリフルオロメチル化剤を使用してトリフルオロメチル基をピラゾール環に導入することが含まれます。
フェニル環とのカップリング: その後、ピラゾール誘導体は、フッ素原子とカルボキサミド基で置換されたフェニル環とカップリングされます。
工業生産方法
This compoundの工業生産は、高収率と純度を確保するために合成経路の最適化を伴う可能性があります。これには以下が含まれます。
反応条件のスケールアップ: 収率を損なうことなく、反応をより大規模に行うことができるようにします。
精製プロセス: 再結晶やクロマトグラフィーなどの技術を使用して、目的の純度レベルを実現します。
化学反応の分析
反応の種類
Pyr6は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: this compoundは特定の条件下で酸化して、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
置換: this compoundは、特にフェニル環とピラゾール環で置換反応を受けることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲン化剤や求核剤など。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は化合物のさまざまな官能基を導入する可能性があります。
科学研究における用途
This compoundは、以下を含む科学研究で幅広い用途を持っています。
化学: カルシウムシグナル伝達経路とTRPC3チャネルの役割を研究するためのツールとして使用されます。
生物学: 細胞内カルシウム恒常性への影響と、さまざまな細胞プロセスを調節する可能性について調査されています。
医学: 心血管疾患や神経変性疾患など、カルシウム調節の異常を伴う疾患における潜在的な治療用途について研究されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
Pyr6 is characterized by its ability to selectively inhibit store-operated calcium entry (SOCE) through Orai1 channels. This mechanism is crucial for various cellular functions, including muscle contraction, hormone secretion, and immune responses. The compound's structure allows it to effectively block calcium release from the endoplasmic reticulum via STIM1/Orai1-mediated pathways .
Key Research Findings
-
Calcium Signaling Modulation :
- This compound has been shown to significantly inhibit Orai1-mediated calcium entry in various cell types. In experiments with mast cells, this compound demonstrated a 37-fold higher potency for inhibiting Orai1 compared to TRPC3-mediated calcium entry, indicating its potential as a tool for dissecting calcium signaling pathways .
- In studies involving rat uterus segments, this compound effectively reduced agonist-induced contractions, highlighting its role in modulating smooth muscle activity through calcium signaling pathways .
- Cancer Research :
-
Pharmacological Applications :
- The compound has been proposed as a valuable tool for studying the physiological roles of calcium channels in various conditions, including allergic responses and other immune-related processes. Its ability to selectively inhibit specific calcium entry pathways makes it a candidate for further pharmacological development .
Table 1: Summary of this compound Applications in Research
Experimental Approaches
Research employing this compound typically involves techniques such as:
- Patch-Clamp Recording : Used to measure ionic currents across cell membranes, providing insights into the effects of this compound on calcium channel activity.
- Calcium Imaging : Fura-2 imaging techniques are employed to visualize changes in intracellular calcium levels upon application of this compound in various cell types.
- Cell Viability Assays : To assess the impact of this compound on cancer cell survival and proliferation.
作用機序
Pyr6は、細胞へのカルシウム流入に関与するTRPC3チャネルを選択的に阻害することにより、その効果を発揮します。this compoundによるTRPC3の阻害は、カルシウム流入の減少につながり、さまざまな下流シグナル伝達経路を調節します。 これには、活性化T細胞の核因子(NFAT)の活性化とマスト細胞の脱顆粒の阻害が含まれます .
類似化合物の比較
類似化合物
Pyr2: 構造が似ていますが、効力が異なる別のTRPC3阻害剤。
Pyr3: TRPC3とOrai1媒介カルシウム流入の両方を阻害する能力で知られています。
Synta66: カルシウムチャネルに類似の阻害効果を持つ化合物。
This compoundの独自性
This compoundは、TRPC3チャネルに対する高い選択性と、TRPCとOrai媒介カルシウム流入を区別する能力により、独自です。 これは、これらのチャネルの細胞プロセスにおける特定の役割を研究するための貴重なツールとなります .
類似化合物との比較
生物活性
PYR6 is a pyrazole derivative that has garnered attention in pharmacological research due to its selective inhibition of certain calcium influx pathways. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Characterization
Recent studies have characterized this compound as a selective inhibitor of ORAI and TRPC channels, which are crucial for calcium signaling in endothelial cells. In a study involving rat thoracic aortic rings, this compound was shown to reverse relaxations induced by acetylcholine and thapsigargin, demonstrating its role in modulating calcium-dependent vascular responses. The effective concentration range was identified as 1 to 3 μM, where this compound exhibited rapid and complete reversal of these relaxations .
The primary mechanism through which this compound exerts its effects is by blocking store-operated calcium entry (SOCE) mediated by ORAI channels. This action is critical for the synthesis and release of relaxing factors in endothelial cells. The selectivity of this compound allows it to distinguish between different calcium entry pathways, providing insights into cellular functions related to calcium signaling .
1. Calcium Influx Pathways
2. Inhibition of Cancer Cell Activity
In colorectal cancer cells derived from patients, this compound demonstrated significant inhibitory effects on endoplasmic reticulum (ER)-dependent calcium release. Pre-incubation with 10 μM of this compound for 30 minutes effectively prevented calcium release, indicating its potential use in cancer therapy by disrupting calcium signaling pathways essential for tumor growth .
3. Anti-Inflammatory Properties
This compound has also been studied for its anti-inflammatory properties. It showed moderate anti-inflammatory activity when compared to standard drugs like diclofenac sodium. This suggests that this compound may have therapeutic potential in treating inflammatory conditions by modulating calcium signaling pathways involved in inflammation .
Data Table: Summary of Biological Activities of this compound
Activity | Description | Effective Concentration |
---|---|---|
Calcium Influx Inhibition | Selectively inhibits ORAI-mediated calcium entry | 1 - 3 μM |
Vascular Relaxation Reversal | Reverses acetylcholine and thapsigargin-induced relaxations | 1 - 3 μM |
ER Calcium Release Inhibition | Prevents ER-dependent calcium release in colorectal cancer cells | 10 μM |
Anti-Inflammatory Activity | Exhibits moderate anti-inflammatory effects compared to diclofenac sodium | Not specified |
特性
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQSOZOLJJMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F7N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245747-08-4 | |
Record name | 245747-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。